

Solubility Profile of Clonitralid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Clonitralid	
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Introduction

Clonitralid, the ethanolamine salt of niclosamide, is a potent molluscicide and anthelminthic agent.[1][2] Its therapeutic potential is being explored for a wider range of applications, including oncology and antiviral therapies, due to its activity against various signaling pathways.[2][3] A thorough understanding of its solubility in different organic solvents is critical for researchers and drug development professionals to enable appropriate formulation, effective delivery, and accurate in vitro and in vivo testing. This technical guide provides a comprehensive overview of the solubility of Clonitralid in various organic solvents, details the experimental protocols for solubility determination, and illustrates relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following tables summarize the quantitative solubility data for **Clonitralid** (Niclosamide ethanolamine salt) and its parent compound, Niclosamide, in a range of common organic solvents.

Table 1: Solubility of Clonitralid (Niclosamide Ethanolamine Salt) in Various Organic Solvents



Solvent	Solubility	Temperature	
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	Not Specified	
Dimethylformamide (DMF)	~30 mg/mL	Not Specified	
Ethanol	~0.25 mg/mL	Not Specified	
Isopropanol	0.25 g/L	20 °C	
Dichloromethane	0.015 g/L	20 °C	
n-Hexane	<0.1 g/L	20 °C	
Toluene	<0.1 g/L	20 °C	
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	Not Specified	

Data sourced from references[1][4][5][6].

Table 2: Mole Fraction Solubility of Niclosamide (Parent Compound) in Various Solvents at Different Temperatures

Solvent	298.15 K (25 °C)	303.15 K (30 °C)	308.15 K (35 °C)	313.15 K (40 °C)	318.15 K (45 °C)	323.15 K (50 °C)
Water	1.81 x 10 ⁻⁷	2.09 x 10 ⁻⁷	2.39 x 10 ⁻⁷	2.68 x 10 ⁻⁷	2.97 x 10 ⁻⁷	3.27 x 10 ⁻⁷
Methanol	4.31 x 10 ⁻⁵	4.95 x 10 ⁻⁵	5.67 x 10 ⁻⁵	6.36 x 10 ⁻⁵	7.05 x 10 ⁻⁵	7.78 x 10 ⁻⁵
Ethanol	9.20 x 10 ⁻⁵	1.05 x 10 ⁻⁴	1.20 x 10 ⁻⁴	1.35 x 10 ⁻⁴	1.50 x 10 ⁻⁴	1.66 x 10 ⁻⁴
2-Propanol	1.34 x 10 ⁻⁴	1.54 x 10 ⁻⁴	1.76 x 10 ⁻⁴	1.97 x 10 ⁻⁴	2.19 x 10 ⁻⁴	2.42 x 10 ⁻⁴
1-Butanol	1.69 x 10 ⁻⁴	1.93 x 10 ⁻⁴	2.21 x 10 ⁻⁴	2.48 x 10 ⁻⁴	2.75 x 10 ⁻⁴	3.04 x 10 ⁻⁴
DMSO	8.42 x 10 ⁻⁵	9.66 x 10 ⁻⁵	1.11 x 10 ⁻⁴	1.24 x 10 ⁻⁴	1.38 x 10 ⁻⁴	1.52 x 10 ⁻⁴
PEG 200	2.92 x 10 ⁻⁴	3.35 x 10 ⁻⁴	3.84 x 10 ⁻⁴	4.30 x 10 ⁻⁴	4.77 x 10 ⁻⁴	5.27 x 10 ⁻⁴
PEG 400	6.11 x 10 ⁻⁴	7.01 x 10 ⁻⁴	8.03 x 10 ⁻⁴	8.99 x 10 ⁻⁴	9.98 x 10 ⁻⁴	1.10 x 10 ⁻³



Data adapted from reference[7]. Note: This data is for the parent compound, Niclosamide, not the ethanolamine salt (**Clonitralid**).

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable downstream applications. The "shake-flask" method is a widely accepted standard for measuring equilibrium solubility.[8] The following protocol is a generalized procedure based on this method, incorporating best practices for ensuring data quality.[7][8][9]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

- Preparation:
 - Ensure the purity of both Clonitralid and the selected organic solvents.[8]
 - Prepare a series of vials for each solvent to be tested.
- · Sample Addition:
 - Add an excess amount of Clonitralid to each vial to create a saturated solution. This
 ensures that solid-liquid equilibrium can be reached.
- Equilibration:
 - Add a precise volume of the chosen organic solvent to each vial.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker or incubator. The temperature must be rigorously controlled throughout the experiment.[8]
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established empirically.
- Phase Separation:



- After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
- Carefully separate the supernatant (saturated solution) from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtration using a chemically inert filter that does not adsorb the solute.

Analysis:

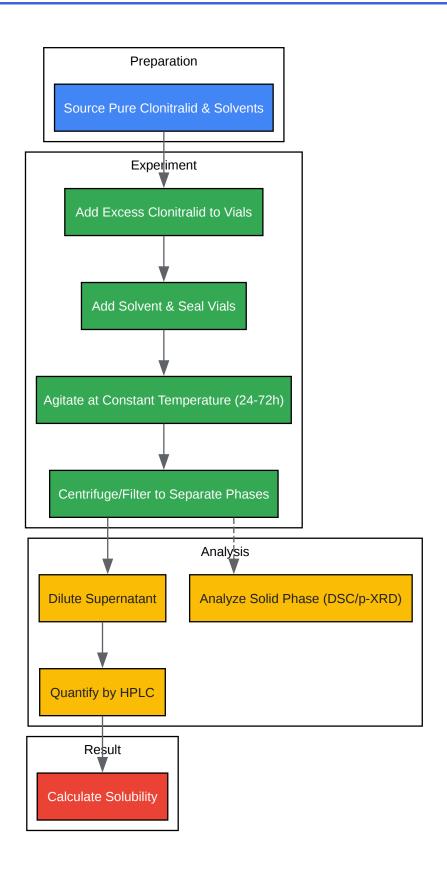
- Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Clonitralid in the diluted samples using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[1]
- Prepare a standard curve with known concentrations of Clonitralid to accurately determine the concentration in the experimental samples.
- Solid Phase Analysis (Optional but Recommended):
 - Analyze the remaining solid phase using techniques such as Differential Scanning
 Calorimetry (DSC) or powder X-ray diffraction (p-XRD) to check for any changes in the solid form (e.g., polymorphism, solvation) during the experiment.

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear, step-by-step understanding of the process.





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Caption: A flowchart of the shake-flask method for solubility determination.



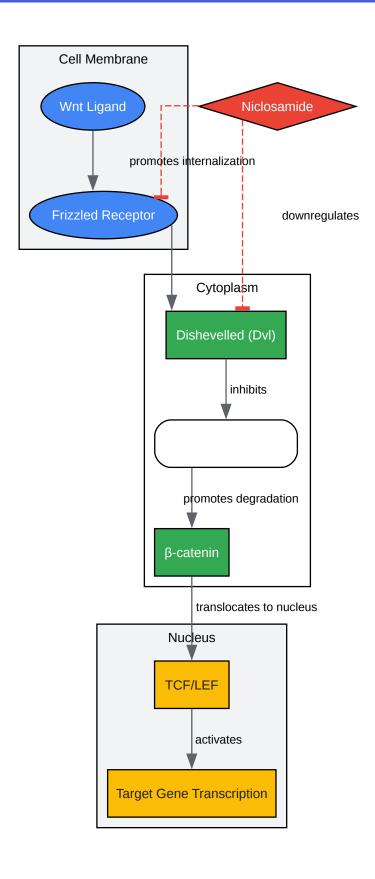




Signaling Pathway Modulation by Niclosamide

The biological activity of **Clonitralid** is attributed to its active component, niclosamide, which is known to modulate multiple key signaling pathways implicated in cell growth, proliferation, and survival.[2] The Wnt/ β -catenin signaling pathway is one such critical target.[10]





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Caption: Inhibition of the Wnt/β-catenin pathway by Niclosamide.



Conclusion

This technical guide provides essential solubility data for **Clonitralid** and its parent compound, Niclosamide, in a variety of organic solvents. The detailed experimental protocol for solubility determination offers a robust framework for researchers to generate high-quality, reproducible data. Furthermore, the visualization of the experimental workflow and a key signaling pathway provides a clearer understanding of both the practical and biological context of **Clonitralid**'s properties. This information is intended to support the ongoing research and development efforts aimed at harnessing the full therapeutic potential of this versatile compound.

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